molecular formula C10H22O2 B14228845 Decane-1,8-diol CAS No. 828933-88-6

Decane-1,8-diol

Cat. No.: B14228845
CAS No.: 828933-88-6
M. Wt: 174.28 g/mol
InChI Key: GXNQEVBKQUQPGE-UHFFFAOYSA-N
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Description

Decane-1,8-diol, also known as 1,8-decanediol, is a diol with the molecular formula C10H22O2. It is a linear aliphatic compound with hydroxyl groups attached to the first and eighth carbon atoms. This compound is part of the broader class of aliphatic diols, which are known for their versatility in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Decane-1,8-diol can be synthesized through several methods. One common approach involves the hydrogenation of sebacic acid. This process typically uses a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions . Another method involves the reduction of decane-1,8-dione using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Industrial Production Methods: In industrial settings, this compound is often produced through the hydrogenation of sebacic acid, similar to the laboratory synthesis. The process involves the use of high-pressure hydrogen gas and a suitable catalyst to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: Decane-1,8-diol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form decane-1,8-dione using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to decane using strong reducing agents.

    Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.

Major Products Formed:

    Oxidation: Decane-1,8-dione.

    Reduction: Decane.

    Substitution: Decane-1,8-dichloride or decane-1,8-dibromide.

Scientific Research Applications

Decane-1,8-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of decane-1,8-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their physical and chemical properties. In biological systems, these interactions can affect cell membrane integrity and enzyme activity, leading to antimicrobial effects .

Comparison with Similar Compounds

    Decane-1,10-diol: Another aliphatic diol with hydroxyl groups at the first and tenth carbon atoms.

    Decane-1,3-diol: A diol with hydroxyl groups at the first and third carbon atoms.

Comparison:

    Decane-1,8-diol vs. Decane-1,10-diol: Both compounds have similar chemical properties, but their applications may differ due to the position of the hydroxyl groups.

    This compound vs. Decane-1,3-diol: Decane-1,3-diol has hydroxyl groups closer together, which can lead to different reactivity and applications.

This compound stands out due to its unique positioning of hydroxyl groups, making it suitable for specific applications in various fields.

Properties

CAS No.

828933-88-6

Molecular Formula

C10H22O2

Molecular Weight

174.28 g/mol

IUPAC Name

decane-1,8-diol

InChI

InChI=1S/C10H22O2/c1-2-10(12)8-6-4-3-5-7-9-11/h10-12H,2-9H2,1H3

InChI Key

GXNQEVBKQUQPGE-UHFFFAOYSA-N

Canonical SMILES

CCC(CCCCCCCO)O

Origin of Product

United States

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